molecular formula C20H16O2S B14012333 [(Z)-1,2-diphenylethenyl]sulfonylbenzene CAS No. 53105-00-3

[(Z)-1,2-diphenylethenyl]sulfonylbenzene

Cat. No.: B14012333
CAS No.: 53105-00-3
M. Wt: 320.4 g/mol
InChI Key: KCOPDPJFQYVZBV-SILNSSARSA-N
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Description

[(Z)-1,2-diphenylethenyl]sulfonylbenzene is an organic compound with the molecular formula C20H16O2S. It is characterized by the presence of a sulfonyl group attached to a diphenylethenyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1,2-diphenylethenyl]sulfonylbenzene typically involves the reaction of diphenylethene with a sulfonylating agent. One common method is the reaction of diphenylethene with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(Z)-1,2-diphenylethenyl]sulfonylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Desulfonylated hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

[(Z)-1,2-diphenylethenyl]sulfonylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-1,2-diphenylethenyl]sulfonylbenzene involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group is an electron-withdrawing group, which can influence the reactivity of the compound. In reductive desulfonylation, the sulfonyl group is cleaved, leading to the formation of a sulfinate anion and an organic radical . This radical can undergo further reactions to form various products.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A sulfonylating agent used in the synthesis of sulfonyl compounds.

    Diphenylethene: A precursor in the synthesis of [(Z)-1,2-diphenylethenyl]sulfonylbenzene.

    Sulfones: Compounds containing the sulfonyl group bonded to two carbon atoms.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both the diphenylethenyl and sulfonyl groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

53105-00-3

Molecular Formula

C20H16O2S

Molecular Weight

320.4 g/mol

IUPAC Name

[(Z)-2-(benzenesulfonyl)-2-phenylethenyl]benzene

InChI

InChI=1S/C20H16O2S/c21-23(22,19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H/b20-16-

InChI Key

KCOPDPJFQYVZBV-SILNSSARSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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